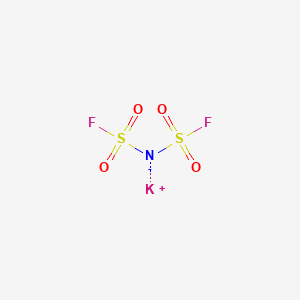

Potassium bis(fluorosulfonyl)amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

14984-76-0 |

|---|---|

Formule moléculaire |

F2HKNO4S2 |

Poids moléculaire |

220.24 g/mol |

Nom IUPAC |

potassium;bis(fluorosulfonyl)azanide |

InChI |

InChI=1S/F2HNO4S2.K/c1-8(4,5)3-9(2,6)7;/h3H; |

Clé InChI |

AYYOBTLZJZWNFM-UHFFFAOYSA-N |

SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |

SMILES isomérique |

[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |

SMILES canonique |

N(S(=O)(=O)F)S(=O)(=O)F.[K] |

Origine du produit |

United States |

Evolution and Significance of Sulfonimide Anions in Contemporary Materials Science

Sulfonimide anions, characterized by a central nitrogen atom bonded to two sulfonyl (–SO2–) groups, have emerged as a cornerstone in the development of high-performance electrolytes. rsc.org Their evolution marks a significant shift from simple, often reactive anions like perchlorate (B79767) (ClO4⁻) or hexafluorophosphate (B91526) (PF6⁻). The key innovation of the sulfonimide structure is the extensive delocalization of the negative charge across the two sulfonyl groups and the central nitrogen atom. rsc.org This charge distribution results in a large, weakly coordinating anion.

This "soft" anionic character is highly significant in materials science for several reasons:

Enhanced Ionic Conductivity : Weakly coordinating anions interact less strongly with cations (e.g., Li+, K+), leading to a higher degree of salt dissociation in the solvent. This increases the concentration of mobile charge carriers, thereby boosting ionic conductivity. nih.gov

Improved Cation Transport : By minimizing the formation of tight ion pairs, sulfonimide anions facilitate more efficient cation movement through the electrolyte, which is critical for rapid charging and discharging in batteries.

Superior Stability : The robust chemical structure of sulfonimide anions imparts excellent thermal and chemical stability, a prerequisite for safe and long-lasting electrochemical devices. rsc.org

The journey of sulfonimide anions began with compounds like bis(trifluoromethanesulfonyl)imide (TFSI), which set a benchmark for performance. Subsequent research has focused on modifying the side groups attached to the sulfonyl centers to fine-tune properties, leading to the development of a diverse family of anions tailored for specific applications in lithium-ion, sodium-ion, and potassium-ion batteries. rsc.orgresearchgate.net

Contextualization of the Bis Fluorosulfonyl Amide Anion Within the Sulfonimide Family

Within the broader sulfonimide family, the bis(fluorosulfonyl)amide (FSI) anion, with the chemical formula [(FSO2)2N]⁻, holds a unique and important position. acs.org It can be considered a smaller, simplified analogue of the widely used TFSI anion. acs.org The primary distinction lies in the replacement of the trifluoromethyl (–CF3) groups in TFSI with single fluorine atoms in FSI. This seemingly small structural change has profound implications for its physicochemical properties and performance in electrochemical systems.

The FSI anion is a flexible molecule, capable of interconverting between two stable conformations, a C2 (trans) and a C1 (cis) isomer, which coexist in equilibrium in the liquid state. acs.orgnih.gov This flexibility, contrasted with more rigid anions, can influence the solvation properties of electrolytes. acs.org

The most critical comparisons are often drawn with its larger counterpart, TFSI. The smaller ionic size of FSI generally leads to electrolytes with lower viscosity and higher ionic conductivity compared to TFSI-based counterparts at similar concentrations. publish.csiro.au This is a significant advantage for low-temperature performance and high-rate capability in batteries. Furthermore, the FSI anion exhibits different electrochemical decomposition pathways, which is a key factor in its ability to form highly effective and stable solid electrolyte interphase (SEI) layers on anodes—a crucial aspect for next-generation battery technologies. oaepublish.comresearchgate.net

Table 1: Comparison of Physicochemical Properties of FSI⁻ and TFSI⁻ Anions

| Property | Bis(fluorosulfonyl)amide (FSI⁻) | Bis(trifluoromethanesulfonyl)imide (TFSI⁻) |

|---|---|---|

| Molar Mass (g/mol) | 180.13 | 280.15 |

| Structure | [(FSO₂)₂N]⁻ | [(CF₃SO₂)₂N]⁻ |

| Key Feature | Smaller ionic radius, higher mobility. publish.csiro.au | Larger ionic radius, high thermal stability. |

| SEI Formation | Forms a robust, often LiF-rich, SEI. oaepublish.com | Can also form a stable SEI, but with different composition. |

| Viscosity in Electrolytes | Generally lower. publish.csiro.au | Generally higher. publish.csiro.au |

| Ionic Conductivity | Generally higher. publish.csiro.au | Generally lower. publish.csiro.au |

Overview of Key Research Domains for Potassium Bis Fluorosulfonyl Amide

Established Synthetic Pathways for Bis(fluorosulfonyl)imide Precursors

The synthesis of this compound critically relies on the initial production of its precursor, bis(fluorosulfonyl)imide (HFSI). The established pathways to this precursor involve several key chemical transformations.

Synthesis via Halosulfonyl Isocyanates and Chlorosulfonic Acid Routes

One prominent method for synthesizing the precursor to HFSI, bis(chlorosulfonyl)imide (HClSI), involves the reaction of chlorosulfonic acid with chlorosulfonyl isocyanate. patsnap.com This reaction is typically carried out in the presence of a catalyst, such as nickel chloride (NiCl₂). patsnap.com The process involves adding chlorosulfonyl isocyanate dropwise to heated chlorosulfonic acid, followed by a period of continued stirring at an elevated temperature to drive the reaction to completion. patsnap.com The resulting bis(chlorosulfonyl)imide is then isolated by distillation under reduced pressure. patsnap.com This method is noted for its avoidance of generating waste gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), making it a more environmentally friendly approach. patsnap.com

Another route to a precursor involves the reaction of sulfamic acid with chlorosulfonic acid and thionyl chloride to produce bis(chlorosulfonyl)imide. google.com However, this method can generate significant amounts of acidic gases, posing environmental concerns. patsnap.com

Fluorination Reactions for Bis(fluorosulfonyl)imide Acid Formation

Once bis(chlorosulfonyl)imide (HClSI) is obtained, the next crucial step is its conversion to bis(fluorosulfonyl)imide (HFSI) through fluorination. This is a halogen exchange reaction where the chlorine atoms are replaced by fluorine atoms.

A common and effective method for this transformation is the reaction of HClSI with anhydrous hydrogen fluoride (HF). patsnap.comgoogleapis.com This reaction can be performed with or without a catalyst. patsnap.comgoogleapis.com For instance, molybdenum pentachloride (MoCl₅) can be used as a catalyst. patsnap.com The reaction is typically conducted by introducing HF gas into heated HClSI, followed by a cooling and purging step to remove any remaining reactants and byproducts. patsnap.com The crude HFSI is then purified by distillation. patsnap.com High yields of HFSI, up to 99%, have been reported by slowly adding bis(chlorosulfonyl)imide to an excess of liquid hydrogen fluoride at low temperatures (below 20 °C). google.com

Other fluorinating agents have also been explored, though they often present significant challenges for industrial-scale production. These include arsenic trifluoride (AsF₃) and antimony trifluoride (SbF₃). googleapis.comgoogle.com However, arsenic trifluoride is highly toxic and has a high vapor pressure, making it difficult to handle safely on a large scale. googleapis.comgoogle.com Antimony trifluoride, while also effective, produces antimony trichloride (B1173362) as a byproduct, which is difficult to separate from the desired HFSI product due to their similar boiling points. google.com Bismuth trifluoride (BiF₃) has also been investigated as a fluorinating agent. google.com

Potassium Salt Formation and Purification Strategies

With bis(fluorosulfonyl)imide (HFSI) in hand, the final stage is the formation of the potassium salt, this compound (KFSI), and its subsequent purification.

Neutralization Reactions with Alkaline Potassium Compounds (e.g., Potassium Hydrogen Carbonate)

A straightforward and widely used method for preparing KFSI is through the neutralization of HFSI with an alkaline potassium compound. patsnap.comepo.org Bis(fluorosulfonyl)imide is a strong acid, readily reacting with bases to form the corresponding salt. google.comresearchgate.net

A common approach involves reacting HFSI with potassium hydrogen carbonate (KHCO₃) in a suitable solvent, such as ethanol (B145695) or water. epo.orgnih.gov The reaction proceeds with the evolution of carbon dioxide gas, driving the formation of the potassium salt. After the reaction is complete, the resulting KFSI can be isolated by filtering any remaining solids, evaporating the solvent, and crystallizing the salt from a suitable solvent system like ethanol/toluene (B28343). nih.gov Alternatively, aqueous solutions of HFSI can be neutralized with a potassium base, and the KFSI can be recovered from the neutralized solution. epo.org Other alkaline potassium compounds like potassium carbonate or potassium hydroxide (B78521) can also be used for this neutralization step. google.com

Metathesis Reactions for this compound Generation

Metathesis, or double displacement, reactions provide an alternative route to KFSI, particularly when starting from other salts of bis(fluorosulfonyl)imide. For instance, while not a direct synthesis of KFSI, the reverse reaction, where KFSI is used as a precursor for other FSI salts, is common. google.com An example is the synthesis of lithium bis(fluorosulfonyl)imide (LiFSI) via a metathesis reaction between KFSI and lithium perchlorate (B79767) (LiClO₄). google.com This principle can be applied in reverse. If a different metal salt of FSI is available, it could potentially be reacted with a suitable potassium salt to yield KFSI, provided the reaction equilibrium favors the formation of the desired product and a byproduct that can be easily removed, for instance, by precipitation. For example, ionic liquids containing the FSI anion can be produced by metathesis reactions with other salts. google.com

Advancements in Scalable and Environmentally Benign Synthesis Approaches

The increasing demand for KFSI, particularly for applications in energy storage, has driven research into more scalable and environmentally friendly synthetic methods. energy.govresearchgate.net

One area of focus is the development of continuous flow processes for the synthesis of FSI-based materials. energy.gov Flow chemistry offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and the potential for higher throughput. energy.gov

Efforts are also being made to replace hazardous reagents with safer alternatives. For example, the use of toxic fluorinating agents like arsenic trifluoride is being phased out in favor of less hazardous options like hydrogen fluoride. googleapis.comgoogle.com The development of mechanochemical synthesis routes, which are solvent-free or use minimal solvent, represents another promising avenue for environmentally friendly production. acs.org This solid-state synthesis approach can reduce or eliminate the need for solvents and toxic gases, making it an essentially waste-free process. acs.org

Furthermore, optimizing reaction conditions to improve yields and minimize byproducts is a continuous area of research. For instance, reacting bis(chlorosulfonyl)imide with liquid hydrogen fluoride at low temperatures has been shown to produce HFSI in very high yields. google.com The selection of environmentally benign raw materials, such as using chlorosulfonic acid and chlorosulfonyl isocyanate to avoid the generation of acidic waste gases, is another key aspect of developing sustainable synthetic routes. patsnap.com

Crystallographic Analysis of this compound

Crystallographic studies provide a definitive view of the three-dimensional arrangement of atoms, ions, and molecules in a crystalline solid. For this compound, these analyses have been crucial in determining its solid-state structure, including the conformation of the anion and the nature of the interactions between the potassium cation and the bis(fluorosulfonyl)amide anion.

Single Crystal X-ray Diffraction Studies of Anion Conformations and Cation-Anion Interactions

Single crystal X-ray diffraction (SCXRD) is a powerful technique that has been used to elucidate the precise solid-state structure of this compound (K[FSI] or KFSA). These studies have shown that the bis(fluorosulfonyl)amide (FSI⁻) anion can adopt different shapes, or conformations, primarily described as cis (C₁) and trans (C₂) based on the relative positions of the fluorine atoms with respect to the S-N-S plane. acs.orgacs.orgnih.gov

In the crystalline structure of this compound, the FSI⁻ anion is observed to adopt the cis conformation. acs.orgnih.govnih.gov This preference for the cis form in the solid state is a common feature among alkali metal salts of sulfonimides. nih.govfrontiersin.org The stabilization of this conformer is attributed to strong cation-anion interactions. nih.govfrontiersin.org The potassium cation (K⁺) is coordinated by the oxygen atoms of the sulfonyl groups of the anion. nih.govfrontiersin.org This chelation by the anion minimizes the energy difference between the cis and trans forms. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The resulting crystal packing consists of alternating cationic and anionic layers, where the potassium cations are effectively sandwiched by the oxygen atoms of the FSI⁻ anions. nih.govfrontiersin.org

Polymorphism in Alkali Bis(fluorosulfonyl)amides

Polymorphism, the ability of a solid material to exist in more than one crystal structure, has been investigated for alkali bis(fluorosulfonyl)amides, including the sodium, potassium, and cesium salts. acs.orgnih.gov These investigations, utilizing techniques such as differential scanning calorimetry (DSC) and X-ray diffraction, have identified multiple polymorphs for these compounds. acs.orgnih.gov

This compound exhibits two distinct polymorphs, designated as Form I and Form II. acs.orgnih.gov

Form I is the thermodynamically stable form at room temperature and has a melting point of 375 K. acs.orgnih.gov

Form II is a metastable form that crystallizes from the molten state upon cooling and has a lower melting point of 336 K. acs.orgnih.gov

A key finding from crystallographic analysis is that the FSI⁻ anions in both Form I and Form II of the potassium salt exist in the cis conformation. acs.orgnih.gov The structural difference between these two polymorphs arises not from the anion's conformation but from their different crystal packing modes. acs.orgnih.gov

In contrast, other alkali FSI salts show different conformational behaviors. For example, sodium bis(fluorosulfonyl)amide (Na[FSI]) has polymorphs that contain anions in both trans and cis conformations. acs.orgnih.gov The cesium salt, Cs[FSI], also exhibits polymorphism, with one form containing the trans conformer. acs.orgnih.gov This highlights the significant influence of the cation on the preferred anionic conformation and crystal packing in the solid state.

| Property | Form I | Form II |

|---|---|---|

| Stability | Stable at room temperature | Metastable, forms from melt |

| Melting Point | 375 K | 336 K |

| Anion Conformation | cis | cis |

Spectroscopic Elucidation of Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for probing the molecular structure, dynamics, and interactions of this compound, complementing the static picture provided by crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity and purity of FSI-based compounds. nih.govdeakin.edu.au Due to the inorganic nature of this compound, ¹H and ¹³C NMR are primarily used to verify the absence of organic starting materials or solvent residues. nih.gov

The most informative nucleus for this compound is ¹⁹F. deakin.edu.aursc.orgrsc.org ¹⁹F NMR spectroscopy provides a distinct signal for the FSI⁻ anion, which is highly sensitive to the local chemical environment. rsc.org The chemical shift of the fluorine atoms in the FSI⁻ anion serves as a key identifier for the compound. rsc.org For instance, in an ionic liquid, the ¹⁹F NMR spectrum shows a characteristic resonance for the FSI anion at approximately 51.4 ppm. rsc.org Diffusion measurements using Pulsed-Field Gradient (PFG) NMR can also be employed to study the translational motion of the FSI⁻ anion. deakin.edu.aursc.org

| Technique | Typical Use | Example Chemical Shift (δ) / Application |

|---|---|---|

| ¹H NMR | Purity assessment, detection of organic residues | Absence of signals confirms purity from organic precursors |

| ¹³C NMR | Purity assessment | Absence of signals confirms purity from organic precursors |

| ¹⁹F NMR | Structural confirmation and assignment | ~51.4 ppm for FSI⁻ anion rsc.org |

Vibrational Spectroscopy (Raman and Attenuated Total Reflectance-Fourier-Transform Infrared Spectroscopy (ATR-FTIR)) for Conformational Analysis and Interconversion Kinetics

Vibrational spectroscopy, including Raman and ATR-FTIR, is exceptionally sensitive to the conformational state of the FSI⁻ anion and its interactions with cations. acs.orgelectroactmater.com Studies have shown that the cis and trans conformers of the FSI⁻ anion have distinct vibrational signatures, allowing them to be identified and quantified in different states. acs.orgresearchgate.net In the liquid phase, such as in ionic liquids or concentrated solutions, the cis and trans conformers can coexist in equilibrium, and the flexible nature of the anion allows for interconversion between them. acs.orgacs.orgnih.gov

Raman spectroscopy has been used extensively to study this equilibrium. acs.orgrsc.orgacs.org

The trans conformer exhibits characteristic strong bands around 293, 328, and 360 cm⁻¹. acs.orgresearchgate.net

The cis conformer shows distinct bands at approximately 305, 320, and 353 cm⁻¹. researchgate.net

Furthermore, the vibrational mode associated with the S-N-S bond, appearing in the 700-760 cm⁻¹ region of the Raman spectrum, is a sensitive probe of cation-anion interactions. rsc.orgrsc.orgacs.org The peak position shifts to higher wavenumbers as the interaction with the cation strengthens, progressing from uncoordinated ("free") anions to contact ion pairs (CIPs) and then to larger aggregated clusters (AGGs). rsc.orgrsc.org For example, free anions are associated with a band around 720-726 cm⁻¹, while highly aggregated species can shift this band to 741-752 cm⁻¹. rsc.org ATR-FTIR is also used to investigate these interactions, with a characteristic band for the asymmetric bending of the SO₂ group observed around 567 cm⁻¹. electroactmater.com

| Wavenumber (cm⁻¹) | Technique | Assignment | Significance |

|---|---|---|---|

| ~720-755 | Raman | S-N-S Vibration | Sensitive to cation interaction (Free ion vs. CIP vs. AGG) rsc.orgrsc.org |

| 293, 328, 360 | Raman | trans-Conformer | Conformational analysis acs.orgresearchgate.net |

| 305, 320, 353 | Raman | cis-Conformer | Conformational analysis researchgate.net |

| ~567 | ATR-FTIR | SO₂ Asymmetric Bending | Anion-cation interaction analysis electroactmater.com |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) for Compound Characterization

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is a sophisticated analytical technique used for the separation, identification, and characterization of chemical compounds. nih.gov This method is applied to confirm the molecular identity and assess the purity of this compound and its derivatives. nih.gov

UPLC provides rapid and efficient separation of the target compound from any impurities or byproducts. nih.gov The Q-TOF-MS component then provides highly accurate mass-to-charge ratio measurements, allowing for the unambiguous confirmation of the elemental composition of the FSI⁻ anion and any other species present in the sample. nih.gov This makes it a valuable tool for quality control and for the detailed characterization of newly synthesized materials. nih.govambeed.com

Interfacial and Surface Characterization in Complex Systems

The performance and stability of potassium-ion batteries (KIBs) are critically dependent on the formation and properties of the Solid Electrolyte Interphase (SEI) at the electrode-electrolyte boundary. For electrolytes containing this compound (KFSI), the composition and chemistry of this interfacial layer are subjects of intensive research.

Ex Situ Analyses of Solid Electrolyte Interphases (SEI) Composition (e.g., X-ray Photoelectron Spectroscopy (XPS))

Ex situ X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to analyze the chemical composition of the SEI layer formed on electrode surfaces after cycling. Studies on KFSI-based electrolytes reveal that the FSI⁻ anion plays a direct and crucial role in forming a stable and predominantly inorganic SEI.

When used in carbonate-based solvents like ethylene (B1197577) carbonate/diethyl carbonate (EC/DEC), KFSI contributes to an SEI that is more uniform, stable, and thinner compared to the one formed with the more common salt, potassium hexafluorophosphate (B91526) (KPF₆). ntu.edu.sgnih.gov The SEI induced by KFSI is found to be rich in stable inorganic species. ntu.edu.sgnih.gov This is attributed to the preferential decomposition of the FSI⁻ anion, which has a lower reduction stability compared to KPF₆. nih.gov

Key components identified in the KFSI-derived SEI through XPS analysis include:

Potassium Fluoride (KF): A major inorganic component resulting from the decomposition of the FSI⁻ anion. rsc.orgacs.org Its presence is considered beneficial for creating a robust and protective SEI layer. acs.org

Sulfur-containing species: The decomposition of the FSI⁻ anion also leads to the formation of various reduced sulfur compounds, such as K₂S, K₂S₂O₃, K₂SO₃, and K₂SO₄. ucl.ac.uk

Organic components: While the SEI is primarily inorganic, some organic species from solvent decomposition are also present, such as potassium alkoxides (RO-COOK) and potassium carbonate (K₂CO₃). rsc.orgresearchgate.net However, the proportion of these organic components is generally lower in KFSI-based systems compared to KPF₆-based ones. acs.orgucl.ac.uk

The composition of the SEI can be influenced by the solvent system. For instance, in ether-based solvents like dimethoxyethane (DME), the SEI is predominantly composed of inorganic species derived from the decomposition of KFSI. rsc.org In contrast, when carbonate solvents like EC/DEC are used, there is a simultaneous reduction of both the solvent and the KFSI salt. rsc.org A high concentration of KFSI in the electrolyte can further promote the formation of an SEI dominated by FSI⁻ decomposition products, leading to a uniform and stable layer that suppresses further solvent decomposition. mdpi.com

The table below summarizes the typical components found in the SEI layer formed in KFSI-based electrolytes, as identified by XPS.

| SEI Component | Chemical Formula | Origin | References |

| Potassium Fluoride | KF | Decomposition of FSI⁻ anion | rsc.orgacs.org |

| Potassium Sulfide | K₂S | Decomposition of FSI⁻ anion | ucl.ac.uk |

| Potassium Thiosulfate | K₂S₂O₃ | Decomposition of FSI⁻ anion | ucl.ac.uk |

| Potassium Sulfite | K₂SO₃ | Decomposition of FSI⁻ anion | ucl.ac.uk |

| Potassium Sulfate | K₂SO₄ | Decomposition of FSI⁻ anion | ucl.ac.uk |

| Potassium Alkoxides | RO-COOK | Solvent Decomposition | rsc.orgresearchgate.net |

| Potassium Carbonate | K₂CO₃ | Solvent Decomposition | rsc.org |

Spectroscopic Probing of Interfacial Chemistry and Degradation Products

Spectroscopic techniques are vital for understanding the dynamic chemical processes and degradation pathways at the electrode-electrolyte interface. Besides XPS, methods like Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy provide valuable insights into the interfacial chemistry involving KFSI.

FTIR analysis has been used to monitor the changes on the electrode surface at different charge and discharge states. researchgate.net These studies, in conjunction with XPS, have shown that the SEI formed in KFSI/EC:DEC electrolytes is more homogeneous compared to that formed in KPF₆-based electrolytes. nih.gov

Raman spectroscopy is particularly useful for studying the solvation structure of the electrolyte and its changes with concentration, which in turn affects SEI formation. researchgate.netresearchgate.net For example, in highly concentrated KFSI electrolytes, the FSI⁻ anion is more likely to be in direct contact with the K⁺ ion (forming contact ion pairs or aggregates), which influences its decomposition pathway at the electrode surface. mdpi.comresearchgate.net This leads to an SEI primarily derived from the salt anion rather than the solvent molecules. mdpi.com

The degradation of the FSI⁻ anion is a key aspect of the interfacial chemistry. The process is believed to proceed via the breaking of the S-F and S-N bonds. This decomposition is beneficial as it leads to the in-situ formation of a stable, KF-rich inorganic SEI layer. rsc.orgacs.org This inorganic-rich layer is considered more effective at passivating the electrode surface, preventing continuous electrolyte decomposition and ensuring better cycling stability. nih.govucl.ac.uk

The table below details the primary degradation products of the FSI⁻ anion at the electrode interface as identified through various spectroscopic methods.

| Degradation Product | Chemical Formula | Spectroscopic Evidence | References |

| Potassium Fluoride | KF | XPS, solid-state NMR | rsc.orgchemrxiv.org |

| Sulfur-Oxygen Species | SOₓF, K₂SO₃, K₂SO₄ | XPS | ucl.ac.ukrsc.org |

| Potassium Sulfide | K₂S | XPS, MAS NMR | ucl.ac.ukacs.org |

Computational and Theoretical Studies on Potassium Bis Fluorosulfonyl Amide and Its Derivatives

Quantum Chemical Investigations of Anion Conformation and Energetics

Quantum chemical methods are crucial for understanding the molecular-level interactions and conformational preferences of the bis(fluorosulfonyl)amide (FSI) anion, which dictates the macroscopic properties of FSI-based materials.

Density Functional Theory (DFT) for Conformational Landscapes and Intramolecular Interactions (e.g., C2 (trans) and C1 (cis) conformers)

Density Functional Theory (DFT) has been extensively used to explore the conformational landscape of the FSI anion. These studies reveal the existence of two primary stable conformers: a C2 symmetry (trans) form and a C1 symmetry (cis) form. nih.govnih.gov In the trans conformer, the two fluorine atoms are on opposite sides of the S-N-S plane, while in the cis conformer, they are on the same side. nih.gov

Ab initio and DFT calculations have shown that the trans conformer is the global minimum on the potential energy surface, being slightly more stable than the cis conformer. nih.gov The energy difference between these two conformers is relatively small, on the order of a few kilojoules per mole. For instance, one study calculated the SCF energy difference to be approximately 4.3 kJ mol⁻¹ in a polarizable dielectric continuum medium. nih.gov Another study reported an energy difference of about 4 kJ mol⁻¹, with the trans conformer being more stable. nih.gov This small energy gap suggests that both conformers can coexist in equilibrium at room temperature, a finding that is corroborated by experimental data from Raman spectroscopy. nih.govacs.org

The potential energy surface of the FSI anion's conformational change, particularly concerning the F-S-N-S dihedral angle, is notably different from that of its analogue, the bis(trifluoromethanesulfonyl)imide (TFSI) anion. nih.gov The energy barrier for the interconversion between the cis and trans conformers in FSI is significant, with one study indicating a high barrier of 35 kJ/mol at a 0° dihedral angle and a smaller one of 8 kJ/mol at around 150°. acs.org This suggests that while interconversion is less favorable than in TFSI, it can occur through various pathways. acs.org

The table below summarizes the key findings from DFT studies on FSI anion conformers.

| Feature | C2 (trans) Conformer | C1 (cis) Conformer | Source |

| Symmetry | C2 | C1 | nih.gov |

| Relative Stability | Global Minimum | Local Minimum | nih.govacs.org |

| Energy Difference (vs. trans) | 0 kJ mol⁻¹ | ~4.0 - 4.3 kJ mol⁻¹ | nih.govnih.gov |

| F-S-N-S-F Skeleton | F atoms on opposite sides | F atoms on the same side | nih.gov |

Ab Initio Studies of Isomeric States and Energy Differences

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for investigating the isomeric states of the FSI anion. These studies confirm the findings of DFT, identifying the C2 (trans) and C1 (cis) conformers as the two stable isomers. nih.gov

The energy difference between these isomers has been a key focus. Ab initio calculations have determined the trans conformer to be more stable than the cis conformer by approximately 4.6 kJ/mol. acs.org This value is in close agreement with experimental estimations derived from the temperature dependence of Raman spectra, which yielded an enthalpy difference (ΔH°) of about 4.5 kJ mol⁻¹. nih.gov

The conformational landscape of an isolated FSI anion, as calculated by ab initio methods, has been shown to be very similar to that observed in the liquid state of ionic liquids through Raman spectroscopy and molecular dynamics simulations. acs.org This indicates that the fundamental conformational preferences of the anion are largely retained even in a condensed phase environment. The coexistence of both trans and cis conformers in equilibrium in ionic liquids is a direct consequence of the small energy difference between them. nih.govacs.org

The table below presents a comparison of the energy differences between the FSI anion conformers obtained from different methods.

| Method | Energy Difference (trans vs. cis) | Source |

| Ab Initio Calculation | ~4.6 kJ/mol | acs.org |

| Experimental (Raman) | ~4.5 kJ mol⁻¹ | nih.gov |

| DFT Calculation | ~4.0 - 4.3 kJ mol⁻¹ | nih.govnih.gov |

Molecular Dynamics Simulations for Liquid-State Behavior and Transport Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ions in the liquid state, providing insights into transport phenomena and the influence of conformational changes on these properties.

Force Field Development and Validation for FSI-based Ionic Liquids

The accuracy of MD simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of the system. For FSI-based ionic liquids, several polarizable and non-polarizable force fields have been developed based on ab initio calculations. nih.govacs.orgnih.gov These force fields are designed to accurately model the conformational flexibility of the FSI anion, including torsional profiles and intramolecular electrostatic interactions. nih.govacs.org

Validation of these force fields is achieved by comparing simulation results with experimental data for various physical properties, such as density, heat of vaporization, ion self-diffusion coefficients, conductivity, and viscosity. nih.govacs.org For instance, MD simulations using a developed many-body polarizable force field have shown good agreement with experimental data for several FSI-based ionic liquids over a range of temperatures. nih.govacs.org These validated force fields are crucial for predicting the properties of new FSI-based materials and for understanding the molecular-level details of their behavior. nih.govacs.org

Simulation of Conformer Distributions and Population Histograms

MD simulations allow for the investigation of the distribution of different conformers in the liquid state. By tracking the dihedral angles of the FSI anion over time, population histograms can be generated, showing the prevalence of the cis and trans conformers at different temperatures. acs.org

Simulations of [C2mim][FSI] at 298 K have shown two distinct peaks in the conformer distribution profile: one corresponding to the trans conformers and another to the cis conformers. acs.org These simulations have confirmed that although the trans isomer is energetically more stable, the populations of cis and trans isomers are nearly identical at room temperature. acs.org This is attributed to the larger entropic contribution of the cis basins on the potential energy surface. acs.org Interestingly, some studies have indicated that increasing the concentration of lithium salts in FSI-based ionic liquids can shift the conformational equilibrium towards the trans conformer. acs.org

Ab Initio Molecular Dynamics for Solid-Electrolyte Interphase Formation Mechanisms

Ab initio molecular dynamics (AIMD) simulations, which combine molecular dynamics with on-the-fly quantum mechanical calculations of forces, are particularly suited for studying reactive processes such as the formation of the solid-electrolyte interphase (SEI) at electrode surfaces. The SEI is a crucial passivation layer that governs the stability and performance of batteries.

Electronic Structure Analysis and Electrochemical Stability Prediction

Computational and theoretical studies are crucial for understanding the intrinsic properties of electrolyte components like Potassium bis(fluorosulfonyl)amide (KFSI). Electronic structure analysis, in particular, provides deep insights into the electrochemical stability of the FSI⁻ anion, which is fundamental to its performance in potassium-based batteries.

Frontier Molecular Orbital Theory is a powerful tool used to predict the electrochemical stability of electrolytes. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule or ion. The energy of the HOMO is related to the molecule's susceptibility to oxidation, while the LUMO energy indicates its susceptibility to reduction. nih.govmdpi.com A higher HOMO energy level suggests an easier oxidation, and a lower LUMO energy level points to an easier reduction. nih.gov

For the bis(fluorosulfonyl)amide (FSI⁻) anion, theoretical calculations indicate it has a lower LUMO energy level compared to many common solvents. ntu.edu.sg This characteristic implies that the FSI⁻ anion is more prone to be reduced than the solvent molecules, especially at the negative electrode surface. ntu.edu.sgnih.gov This preferential reduction of the FSI⁻ anion is a key factor in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode. ntu.edu.sgnih.gov The decomposition products of the anion, which are often inorganic salts, contribute to a more uniform, stable, and thinner SEI layer compared to those formed from other salts like potassium hexafluorophosphate (B91526) (KPF₆). ntu.edu.sgnih.gov

The table below summarizes the relationship between frontier orbital energies and electrochemical stability.

| Molecular Orbital | Energy Level Trend | Implication for Stability |

| HOMO | Higher Energy | Lower Oxidation Stability (more prone to oxidation) |

| LUMO | Lower Energy | Lower Reduction Stability (more prone to reduction) |

Prediction of Cation Coordination Environments and Solvation Structures

The performance of an electrolyte is profoundly influenced by the solvation structure of the cation, which describes how the potassium ions are surrounded and stabilized by solvent molecules and anions. chalmers.senih.gov Computational chemistry, often coupled with spectroscopic methods like Raman spectroscopy, is employed to elucidate these complex environments. chalmers.se

Theoretical approaches to studying K⁺ hydration and solvation range from quantum mechanical ab initio molecular dynamics to classical force field models. nih.govnih.gov These computational models allow researchers to determine key parameters such as the coordination number (the number of solvent molecules or anions directly bonded to the cation) and to understand the energetics of the desolvation process, which is critical for ion intercalation into the electrode. chalmers.senih.gov

A detailed study on KFSI in 1,2-dimethoxyethane (B42094) (DME) solvent revealed that the K⁺ solvation structure is highly dependent on the salt concentration. chalmers.se Using a combination of Raman spectroscopy and computational chemistry, the solvation number (SN) of K⁺ by DME was calculated across a wide concentration range. chalmers.se For low to medium concentrations, where DME is abundant, the solvation number remains relatively constant at approximately 2.7. chalmers.se However, in highly concentrated electrolytes (HCEs), the availability of DME molecules per cation decreases, leading to a reduction in the solvation number to below 2. chalmers.se

This change in solvation structure has significant electrochemical consequences. A lower solvation number in HCEs results in a thermodynamically more favorable desolvation process at the graphite (B72142) anode surface. chalmers.se This facilitates the direct intercalation of K⁺ ions, whereas the more heavily solvated K⁺ ions in less concentrated electrolytes tend to co-intercalate with solvent molecules, a process that can be detrimental to battery performance. chalmers.se

Molecular dynamics simulations on other systems have also shed light on K⁺ coordination. In ethylene (B1197577) oxide-based electrolytes, the total K⁺-Oxygen coordination number is typically around 7, with contributions from the polymer chains and the anions. mdpi.com Studies on the crystal structure of related salts show that potassium cations are primarily coordinated with oxygen atoms from the sulfonyl groups of the anions. nih.gov These computational and theoretical investigations are essential for rationally designing electrolytes with optimized ion transport properties and interfacial stability. chalmers.senih.gov

The following table presents the calculated K⁺ solvation number (SN) in KFSI/DME electrolytes as a function of salt concentration, as determined by computational analysis of Raman spectra. chalmers.se

| KFSI Concentration in DME | K⁺ Solvation Number (SN) by DME | Predominant Mechanism at Graphite Anode |

| Low to Medium | ~2.7 | Co-intercalation |

| Highly Concentrated (<5 M) | < 2 | K⁺ Intercalation |

Catalytic Applications of Bis Fluorosulfonyl Imide Derivatives

Bis(fluorosulfonyl)imide as a Strong Acid Catalyst

Bis(fluorosulfonyl)imide, with the chemical formula HN(SO₂F)₂, is recognized as a powerful Brønsted acid. nih.gov Its acidic nature stems from the strong electron-withdrawing capacity of the two fluorosulfonyl groups attached to the nitrogen atom. This structural feature leads to a high degree of delocalization of the negative charge on the nitrogen atom across the O-S-N framework through resonance, thereby stabilizing the conjugate base, the bis(fluorosulfonyl)imide anion ((FSO₂)₂N⁻). researchgate.net

The significant steric hindrance provided by the fluorosulfonyl groups also plays a crucial role in its catalytic activity. This bulkiness minimizes the coordination of the anion to the activated substrate, enhancing the electrophilicity of the cationic intermediate and promoting the desired reaction. researchgate.net The combination of strong acidity and a non-coordinating anion makes bis(fluorosulfonyl)imide an effective catalyst for a range of acid-catalyzed reactions, often with high efficiency and atom economy under mild conditions. researchgate.net

Specific Organic Reactions Catalyzed by Bis(fluorosulfonyl)imide

Bis(fluorosulfonyl)imide has demonstrated its catalytic prowess in a diverse array of organic reactions, showcasing its versatility and potential for broader application in synthetic chemistry. researchgate.net

Bis(fluorosulfonyl)imide and its derivatives have been employed as catalysts in Friedel-Crafts reactions, a cornerstone of C-C bond formation in aromatic chemistry. researchgate.net For instance, metal salts of bis(perfluoroalkyl)sulfonylamides have been utilized as Lewis acid catalysts for the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride. google.com While specific examples using the parent acid, bis(fluorosulfonyl)imide, are noted in patent literature, detailed substrate scope and yield data in peer-reviewed journals are more readily available for its metal derivatives. researchgate.netgoogle.com The catalytic activity in these reactions is attributed to the generation of a highly reactive acylium ion intermediate.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Toluene | Benzoyl Chloride | Cobalt(II) bis-triflimide | None | Reflux | 3 | Quantitative | google.com |

| Toluene | Benzoyl Chloride | Cobalt(II) bis-triflimide | [bmim][PF₆] | Not Specified | Not Specified | Not Specified | google.com |

The strong acidic nature of bis(fluorosulfonyl)imide makes it an efficient catalyst for esterification reactions, which involve the condensation of a carboxylic acid and an alcohol. researchgate.netacs.org Furthermore, it is highly effective in promoting the ring-opening polymerization (ROP) of lactones, a key method for producing biodegradable polyesters. researchgate.net

In a specific example, bis(fluorosulfonyl)imide was used to catalyze the ring-opening polymerization of ε-caprolactone. The reaction, carried out in dichloromethane (B109758) at room temperature with a catalyst loading of 0.1 mol%, resulted in a 93% yield of polylactone with a number-average molecular weight (Mn) of 25,267 g/mol and a low polydispersity index (PDI) of 1.03, indicating a well-controlled polymerization process. researchgate.net

| Monomer | Initiator | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Mn (g/mol) | PDI | Reference |

|---|---|---|---|---|---|---|---|---|---|

| ε-Caprolactone | Phenylpropanol | 0.1 | Dichloromethane | Room Temp. | Overnight | 93 | 25,267 | 1.03 | researchgate.net |

Bis(fluorosulfonyl)imide has been identified as a catalyst for several other important transformations, including the polymerization of silyl (B83357) ethers, the reductive etherification of carbonyl compounds, and the hydrolysis of alkynes. researchgate.net

The polymerization of silyl ethers represents a modern approach to the synthesis of polysiloxanes and other silicon-containing polymers. While the patent literature highlights the potential of bis(fluorosulfonyl)imide in this area, specific examples with detailed reaction conditions are still emerging. researchgate.net

Reductive etherification of carbonyl compounds is a valuable method for the synthesis of ethers, involving the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. nih.govum.edu.myorganic-chemistry.org Bis(fluorosulfonyl)imide can act as an acid catalyst to activate the carbonyl group towards nucleophilic attack by the alcohol, with a subsequent reduction step completing the transformation. researchgate.net

Alkynyl hydrolysis, the conversion of an alkyne to a ketone, is another reaction that can be facilitated by strong acid catalysis. researchgate.netnih.gov The role of bis(fluorosulfonyl)imide in this transformation is to protonate the alkyne, making it susceptible to nucleophilic attack by water. researchgate.net

The following table summarizes the scope of these reactions as catalyzed by bis(fluorosulfonyl)imide, based on available information.

| Reaction Type | Substrate Example | Reagents | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Silyl Ether Polymerization | Not Specified | Silyl Ether Monomers | Bis(fluorosulfonyl)imide | Efficient polymerization under mild conditions. | researchgate.net |

| Carbonyl Compound Reductive Etherification | Aldehydes/Ketones | Alcohol, Reducing Agent | Bis(fluorosulfonyl)imide | High atom economy and mild reaction conditions. | researchgate.net |

| Alkynyl Hydrolysis | Alkynes | Water | Bis(fluorosulfonyl)imide | Efficient catalysis for the formation of ketones. | researchgate.net |

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Sulfonimide Anions for Targeted Applications

The success of the FSI⁻ anion has spurred researchers to rationally design new sulfonimide structures to achieve even better performance and tailor properties for specific applications. rsc.org The core idea is to move beyond serendipitous discovery and use fundamental principles of physical organic chemistry to create molecules with desired stability and functionality. osti.govnih.gov This involves modifying the basic −SO₂−N−SO₂− unit to fine-tune characteristics like ionic conductivity, thermal stability, and interfacial properties. oup.com

Key strategies in the rational design of sulfonimide anions include:

Asymmetry and Fluorination: Introducing asymmetry into the anion structure, for example by having different perfluorinated chains on either side of the nitrogen atom (e.g., [(FSO₂)(n-C₄F₉SO₂)N]⁻), can lead to lower lithium salt dissociation energy and better internal flexibility of the S-N bond compared to symmetric counterparts. researchgate.net This can be particularly beneficial for polymer electrolytes. researchgate.net Increasing the fluorine content is another avenue being explored to enhance the stability of the solid electrolyte interphase (SEI) on anodes. oup.com

Cyclic Anions: Developing cyclic sulfonimide anions is a novel approach to create salts with high passivation efficiency on both the anode and cathode. oup.com This strategy has shown promise in enabling stable cycling of high-voltage potassium-metal batteries even at low salt concentrations without additives. oup.com

Functional Groups: The incorporation of specific functional groups into the sulfonimide structure is being investigated to impart new properties. For instance, designing anions that can participate in forming a more robust and ionically conductive SEI is a major goal. Research has shown that even small changes to the anion structure can significantly alter the composition and effectiveness of the SEI. rsc.org

The overarching goal is to develop a "structural design toolkit" for sulfonimide-based electrolytes, allowing for the creation of customized anions for various battery technologies, including lithium-ion, sodium-ion, and potassium-ion systems. rsc.org

Advanced Characterization Techniques for In Situ/Operando Studies in Complex Electrochemical Systems

A deep understanding of the dynamic processes occurring within a battery during operation is crucial for designing better materials. Conventional ex situ characterization methods, which involve disassembling a battery to analyze its components, can lead to contamination and may not capture the true state of the materials under working conditions. rsc.org Consequently, there is a strong push towards using in situ (in place) and operando (in operation) techniques to monitor the electrochemical and chemical reactions at the electrode-electrolyte interfaces in real-time. oaepublish.combohrium.com

For FSI-based electrolytes, these advanced techniques are providing unprecedented insights:

Spectroscopic Methods: Operando Raman spectroscopy is a powerful tool for studying ion solvation and transport properties. For example, it has been used to characterize the concentration-dependent diffusion coefficient, transference number, and ionic conductivity of KFSI in triethyl phosphate (B84403) (TEP) electrolytes. acs.org This technique, combined with electrochemical impedance spectroscopy (EIS), allows for a time- and electrolyte-efficient analysis of key performance parameters. acs.org

Scattering Techniques: In situ and operando Small-Angle Neutron Scattering (SANS) is highly sensitive to light elements and can provide real-space structural information about the SEI and electrode interfaces. oaepublish.comresearchgate.net SANS studies have been employed to investigate SEI formation in FSI-based ionic liquids, revealing differences in surface composition and reaction mechanisms at different cell voltages. researchgate.net

Microscopy and Other Techniques: A variety of other advanced methods are being applied to study FSI systems. These include scanning electrochemical microscopy (SECM) to quantify ion transfer rates at the electrode surface, and various in situ X-ray techniques (XRD, XAS) to probe structural changes in the electrode materials during cycling. bohrium.comresearchgate.netnih.gov The development of cryogenic electron microscopy is also highlighted as a key technique for visualizing the SEI at an atomistic level. researchgate.net

The data gathered from these sophisticated techniques is essential for validating theoretical models and providing a clearer picture of failure mechanisms, ultimately guiding the design of more stable and efficient FSI-based electrochemical systems. rsc.orgoaepublish.com

Theoretical Modeling for Predictive Material Design and Performance Optimization

Alongside experimental work, theoretical and computational modeling has become an indispensable tool for accelerating the discovery and optimization of new electrolyte materials. nih.gov These methods allow researchers to predict material properties and understand complex phenomena at the molecular level, significantly reducing the time and cost associated with experimental screening. nih.govjst.go.jp

Key computational approaches being applied to FSI-based systems include:

Density Functional Theory (DFT) and Molecular Dynamics (MD): DFT calculations are used to investigate the fundamental properties of anions, such as their electrochemical stability, ion-pair dissociation energies, and interaction with solvent molecules. researchgate.netnih.govpsu.edu For example, DFT studies have been used to compare the properties of symmetric and asymmetric perfluorinated sulfonimide anions, providing insights that help in designing new anions with improved characteristics. researchgate.net MD simulations provide a dynamic view of the electrolyte system, allowing researchers to study ion transport mechanisms, solvation structures, and the formation of interfaces. nih.govresearchgate.net

Data-Driven Approaches and AI: The integration of data science and artificial intelligence (AI) is an emerging paradigm in materials design. nih.govarxiv.org By creating databases of material properties from computational and experimental results, machine learning models can be trained to predict the performance of new, untested electrolyte formulations. jst.go.jparxiv.org This approach can rapidly screen vast chemical spaces to identify promising candidates for next-generation electrolytes, harmonizing theoretical calculations with AI to boost efficiency. nih.gov

These predictive models are moving towards a unified framework that can estimate a wide range of electrolyte properties, from ionic conductivity to solvation structure, based on the molecular components. arxiv.org This will enable an in silico design-build-test-learn cycle, dramatically speeding up the development of high-performance electrolytes based on novel sulfonimide anions.

The table below summarizes key parameters and findings from theoretical studies on sulfonimide anions.

| Parameter Studied | Computational Method | Key Finding | Reference(s) |

| Ion Transport Energy Barriers | DFT & Data Analysis | FSI⁻ is among the anions with low energy barriers (<30 kJ/mol) for lithium ion transport in polymer electrolytes. | nih.govpsu.edu |

| Anion Flexibility & Desolvation | DFT & Raman Spectroscopy | The conformational flexibility of the FSI⁻ anion facilitates its desolvation from Li⁺ ions, improving charge transfer kinetics at the graphite (B72142) electrode. | acs.org |

| Role of Anion Asymmetry | DFT | Asymmetric perfluorinated sulfonimide anions show intrinsically lower Li⁺ dissociation energy compared to symmetric ones. | researchgate.net |

| Electrolyte Property Prediction | Machine Learning & MD | A unified framework integrating predictive models and generative AI can accelerate the design of liquid electrolytes with targeted properties. | arxiv.org |

| SEI Formation Mechanism | Computational Analysis | Differences in the SEI composition formed by structurally similar fluorosulfonamide additives (like KFSI) can be investigated, revealing opportunities for tuning the SEI structure. | rsc.org |

Beyond Energy Storage: Novel Applications in Chemical Synthesis and Advanced Materials Science

While the primary focus for KFSI has been in energy storage, its unique properties are leading to its exploration in other areas of chemical and materials science. The FSI⁻ anion and its derivatives are being recognized for their potential as components in a variety of advanced materials.

Emerging applications include:

Specialty Films and Coatings: Potassium bis(fluorosulfonyl)imide has been noted for its use in hard coat films, conductive films, and as an antistatic agent in adhesives. chemicalbook.comchemicalbook.com Its properties can help to dissipate static charge and improve the durability and functionality of surfaces.

Catalysis and Chemical Synthesis: Ionic liquids based on the FSI⁻ anion are being explored for various applications, including in catalysis. rsc.org Furthermore, the synthesis of bis(fluorosulfonyl)imide (HFSI), the parent acid of FSI salts, provides a strong acid that can be used to prepare other metal salts through simple neutralization reactions, which is advantageous for various chemical processes. google.com The synthesis of novel fluorine-free salts for battery electrolytes also highlights the broader efforts in designing new ionic compounds for various applications. chalmers.se

Ionogels and Advanced Materials: FSI-based ionic liquids are being used to create ionogels—materials where an ionic liquid is immobilized within a polymer or inorganic network. rsc.org These materials inherit the high ionic conductivity, thermal stability, and wide electrochemical window of the ionic liquid, making them promising for applications in flexible electronics, sensors, and biomedical devices. rsc.org

The exploration of KFSI and other FSI-based compounds outside of the battery field is still in its early stages, but it represents a significant direction for future research, promising to unlock new functionalities and applications for this versatile class of materials.

Q & A

Q. What are the key physicochemical properties of Potassium bis(fluorosulfonyl)amide (KFSI) relevant to its use in electrochemical applications?

KFSI (FKNOS) has a molecular weight of 219.23 and a melting point reported between 96°C and 102°C . It is moisture-sensitive and stored at either 2–8°C (solution form) or room temperature (powder form), depending on the formulation . Its high solubility in carbonate solvents and low viscosity make it suitable for electrolyte design. Key properties include ionic conductivity, thermal stability, and compatibility with alkali metal anodes.

Q. What synthetic routes are commonly employed for the preparation of high-purity KFSI, and how is its purity verified?

KFSI is synthesized via neutralization of bis(fluorosulfonyl)imide acid (HFSI, pKa ≈1.28) with potassium hydroxide or carbonate . Purification involves recrystallization or vacuum drying. Purity verification methods include:

Q. What are the recommended storage conditions for KFSI to maintain its stability, and how do contradictory recommendations in literature affect laboratory handling protocols?

Contradictory storage guidelines exist: some sources recommend 2–8°C for solutions , while others specify room temperature for anhydrous powders . Researchers should prioritize moisture control (argon/vacuum sealing) and validate stability via periodic FTIR or Karl Fischer titration to detect hydrolysis. Discrepancies may arise from differences in salt hydration states or solvent systems.

Advanced Research Questions

Q. How does the ionic conductivity of KFSI-based electrolytes compare to other potassium salts such as KPF6_66 and KTFSI in different solvent systems?

KFSI exhibits higher solubility in ester/ether solvents (e.g., ethylene carbonate/ethyl methyl carbonate) compared to KPF, enabling high-concentration electrolytes (HCEs) with ionic conductivities >10 mS/cm . In contrast, KTFSI shows lower solubility but better anodic stability. Electrochemical impedance spectroscopy (EIS) and molecular dynamics simulations are used to compare ion-pairing behavior and transference numbers .

Q. What mechanisms underlie the enhanced electrochemical performance of KFSI in ultralow-concentration electrolytes (e.g., 0.05 M) for potassium-ion batteries?

At ultralow concentrations (<0.1 M), KFSI reduces electrolyte viscosity and improves K desolvation kinetics. This enhances rate capability (e.g., 100 mA/g at 60°C) and cycling stability (80% capacity retention after 200 cycles) in graphite anodes. Methodologically, operando Raman spectroscopy and X-ray diffraction (XRD) reveal minimal solvent co-intercalation and stable solid-electrolyte interphase (SEI) formation .

Q. What advanced characterization techniques are critical for analyzing decomposition products of KFSI in high-voltage battery systems?

Q. How do composite electrolytes combining KFSI with organic ionic plastic crystals improve ion transport dynamics compared to conventional polymer electrolytes?

In composites with N-ethyl-N-methylpyrrolidinium FSI, KFSI enhances plastic crystalline phase mobility, achieving ionic conductivities >10 S/cm at 30°C. Quasi-elastic neutron scattering (QENS) and dielectric spectroscopy quantify cation-anion decoupling and segmental polymer motion, critical for solid-state battery applications .

Q. What methodological considerations are essential when designing experiments to evaluate the interfacial compatibility between KFSI-containing electrolytes and alkali metal anodes?

Key steps include:

- Symmetrical Cell Testing : Measures overpotential and dendrite growth via galvanostatic cycling.

- Cryogenic Transmission Electron Microscopy (Cryo-TEM) : Visualizes SEI nanostructure without air exposure.

- Atomic Force Microscopy (AFM) : Maps mechanical properties of the electrode-electrolyte interface .

Data Contradictions and Resolution

- Melting Point Variability : Discrepancies (96°C vs. 102°C) may stem from differing purity levels or polymorphic forms. Researchers should cross-validate via DSC and report synthesis/purification protocols .

- Storage Conditions : Powder vs. solution forms dictate storage requirements. Pre-experiment stability assays (e.g., thermogravimetric analysis) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.